molecular formula C14H23N5O3 B13271554 tert-butyl 3-[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate

tert-butyl 3-[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate

Cat. No.: B13271554
M. Wt: 309.36 g/mol
InChI Key: VCRPEYBIXZKMOA-UHFFFAOYSA-N
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Description

tert-Butyl 3-[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidinecarboxylates. This compound is characterized by the presence of a piperidine ring, a triazole ring, and a tert-butyl ester group. It is often used in various chemical and pharmaceutical research applications due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Triazole Ring: The triazole ring is introduced via a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions (CuAAC).

    Carbamoylation: The methylcarbamoyl group is introduced through a reaction with methyl isocyanate.

    Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamoyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted carbamoyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a bioactive molecule in various biological assays.
  • Used in the development of probes for studying biological pathways.

Medicine:

  • Explored for its potential therapeutic applications, including as an intermediate in drug synthesis.
  • Studied for its pharmacological properties and potential as a drug candidate.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of new catalysts and reagents for industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the piperidine ring can interact with receptors or enzymes. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness:

  • The presence of the triazole ring in tert-butyl 3-[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate distinguishes it from other piperidinecarboxylates, providing unique reactivity and potential biological activity.
  • Its specific combination of functional groups allows for diverse chemical transformations and applications in various fields.

Properties

Molecular Formula

C14H23N5O3

Molecular Weight

309.36 g/mol

IUPAC Name

tert-butyl 3-[4-(methylcarbamoyl)triazol-1-yl]piperidine-1-carboxylate

InChI

InChI=1S/C14H23N5O3/c1-14(2,3)22-13(21)18-7-5-6-10(8-18)19-9-11(16-17-19)12(20)15-4/h9-10H,5-8H2,1-4H3,(H,15,20)

InChI Key

VCRPEYBIXZKMOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N2C=C(N=N2)C(=O)NC

Origin of Product

United States

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